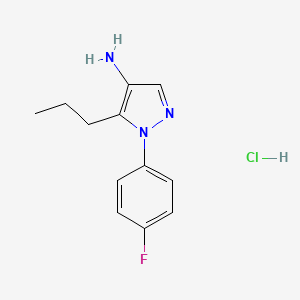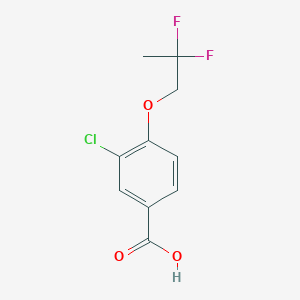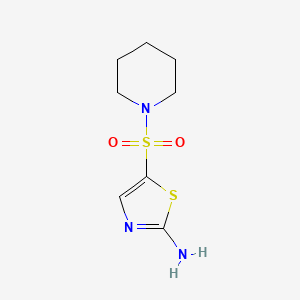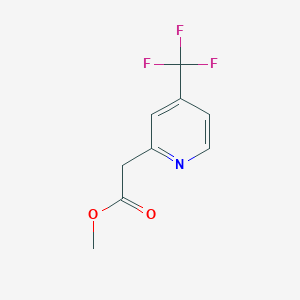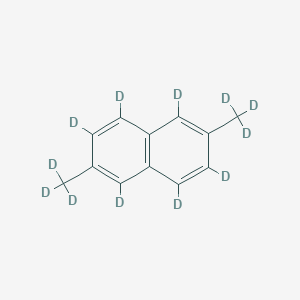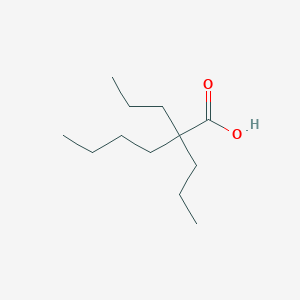
Z-Leu-leu-arg-amc
Vue d'ensemble
Description
Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la neuroprotection
Z-Leu-leu-arg-amc : est utilisé dans les études de neuroprotection pour comprendre les mécanismes des acides aminés comme la l-sérine dans des conditions telles que la SLA et la maladie d'Alzheimer. Il sert de substrat pour mesurer l'activité des enzymes protéolytiques comme les cathepsines B et L, qui font partie du système autophagique-lysosomal . Le rôle de ce système est crucial dans les maladies neurodégénératives où l'élimination des protéines est altérée.
Pathogenèse de la maladie de Parkinson (MP)
Dans le contexte de la MP, This compound est utilisé pour mesurer les activités protéolytiques du cœur catalytique 20S du système protéasome ubiquitine (UPS). L'UPS est une machinerie de dégradation des protéines, et son dysfonctionnement peut conduire à l'accumulation de protéines qui sont préjudiciables à la survie neuronale . La compréhension de ces mécanismes est essentielle pour développer des interventions en MP.
Conception de médicaments antipaludiques
Ce composé est le substrat préféré de la falcipaïne II, une cystéine protéase dégradant l'hémoglobine de Plasmodium falciparum. Il est utilisé dans des tests pour la conception de médicaments antipaludiques, ce qui en fait un élément essentiel dans la lutte contre le paludisme .
Résorption osseuse ostéoclastique
This compound : est également utilisé pour tester la cathepsine K, une enzyme impliquée dans la résorption osseuse ostéoclastique. Cette application est significative dans la recherche liée aux maladies osseuses et aux affections telles que l'ostéoporose .
Tests d'activité du protéasome
Le composé est utilisé dans des tests pour mesurer les activités spécifiques du protéasome, telles que l'activité peptidylglutamyl-peptide hydrolysante (PGPH). Ces tests sont essentiels pour comprendre le rôle du protéasome dans l'homéostasie des protéines et ses implications dans diverses maladies .
Biologie cellulaire et protéomique
En biologie cellulaire et en protéomique, This compound est utilisé pour étudier l'activité des enzymes qui régulent l'expression et la dégradation des protéines. Ceci a de larges implications pour la compréhension des fonctions cellulaires et le développement de stratégies thérapeutiques .
Mécanisme D'action
Target of Action
Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .
Mode of Action
this compound interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.
Biochemical Pathways
The cleavage of this compound by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .
Result of Action
The cleavage of this compound by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .
Analyse Biochimique
Biochemical Properties
Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.
Metabolic Pathways
This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFZMKZCRGANH-AWCRTANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


